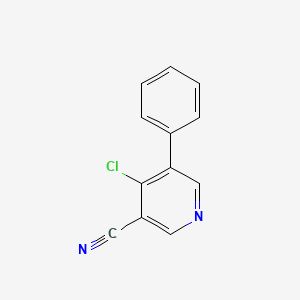

4-Chloro-5-phenylnicotinonitrile

Description

4-Chloro-5-phenylnicotinonitrile is a substituted pyridine derivative characterized by a chlorine atom at the 4-position and a phenyl group at the 5-position of the nicotinonitrile scaffold. Its reactivity is influenced by the electron-withdrawing nitrile group and the steric effects of the phenyl substituent, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula |

C12H7ClN2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

4-chloro-5-phenylpyridine-3-carbonitrile |

InChI |

InChI=1S/C12H7ClN2/c13-12-10(6-14)7-15-8-11(12)9-4-2-1-3-5-9/h1-5,7-8H |

InChI Key |

DIKNEYIKZUZYPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CN=C2)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-phenylnicotinonitrile typically involves multi-step reactions. One common method includes the following steps:

Thionyl Chloride Reaction: The starting material is treated with thionyl chloride under reflux conditions for about 1 hour.

Sodium Ethanolate Reaction: The intermediate product is then reacted with sodium ethanolate in ethanol at 50°C for 1 hour, followed by cooling to 0°C.

Dimethyl Sulfoxide Reaction: The product is further reacted with water and dimethyl sulfoxide at 110°C for 1 hour.

Toluene Reaction: The resulting compound is refluxed in toluene for 6 hours, followed by an additional 2 hours of reflux.

Trichlorophosphate Reaction: Finally, the compound is treated with trichlorophosphate and lithium chloride under reflux for 3 hours.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves similar multi-step reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-phenylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced using suitable reducing agents to form amines or other reduced products.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Chloro-5-phenylnicotinonitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-5-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Chloro-5-phenylnicotinonitrile with analogous nicotinonitrile derivatives, emphasizing differences in substituents, physicochemical properties, and reactivity.

Structural and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine and nitrile groups in this compound enhance electrophilicity, favoring nucleophilic substitution reactions. In contrast, amino-substituted derivatives (e.g., 4-Amino-5-chloronicotinonitrile) exhibit increased nucleophilicity and solubility in aqueous media . The phenyl group at position 5 introduces steric hindrance, reducing reactivity toward bulky nucleophiles compared to smaller substituents like chlorine in 4,5-Dichlorophthalonitrile .

Biological Activity

4-Chloro-5-phenylnicotinonitrile is a compound belonging to the nicotinonitrile family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring with a phenyl substituent and a nitrile group. Its molecular formula is C12H8ClN3, and it exhibits properties typical of nicotinonitriles, such as lipophilicity and the ability to form hydrogen bonds.

Anticancer Activity

Research indicates that compounds within the nicotinonitrile class, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines. The compound's mechanism often involves the inhibition of specific kinases associated with cancer cell growth.

- Case Study : A study reported that related nicotinonitriles showed GI50 values ranging from 1.06 to 8.92 μM against multiple cancer cell lines, highlighting their potential as anticancer agents .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | PC-3 | 2.04 |

| Compound B | HepG-2 | 3.73 |

| This compound | Various | TBD |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

- Antibacterial Efficacy : In one study, derivatives showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 9.6 to 17.6 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 16.8 |

| E. coli | 9.6 |

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, particularly those involved in cancer proliferation pathways.

- VEGFR-2 Inhibition : Related compounds have shown promising results in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), an important target in cancer therapy . The IC50 values for some derivatives were found to be lower than that of established drugs like sorafenib.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at different positions on the pyridine ring or the phenyl substituent can enhance or diminish its biological efficacy.

Key Findings

- Chlorine Substitution : The presence of chlorine at the 4-position is critical for maintaining potency against certain targets.

- Phenyl Group Influence : The phenyl group at the 5-position contributes significantly to the lipophilicity and overall biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.